ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate
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Overview
Description
Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where cyanoacetamides are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates .
Chemical Reactions Analysis
Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include oxo derivatives, amines, and substituted indoles.
Scientific Research Applications
Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials for organic nonlinear optics.
Mechanism of Action
The mechanism of action of ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate involves its interaction with molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. The cyano groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate can be compared with other indole derivatives such as:
Ethyl trans-α-cyano-3-indoleacrylate: Similar in structure but differs in the position of the cyano group.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules. The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple cyano groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-cyano-2-(3-cyanophenyl)ethenyl]indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-2-27-22(26)15-25-14-19(20-8-3-4-9-21(20)25)11-18(13-24)17-7-5-6-16(10-17)12-23/h3-11,14H,2,15H2,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHGFYGPUJCRHO-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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